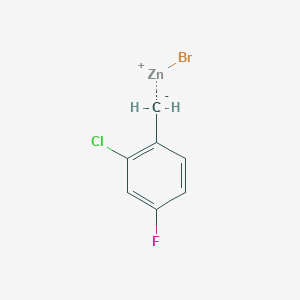
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds. The presence of both chlorine and fluorine atoms on the benzyl ring enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorobenzylzinc bromide typically involves the reaction of 2-Chloro-4-fluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Chloro-4-fluorobenzyl bromide+Zn→2-Chloro-4-fluorobenzylzinc bromide
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-fluorobenzylzinc bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is then stored in THF to stabilize the compound and facilitate its use in various applications.
化学反应分析
Types of Reactions
2-Chloro-4-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts to facilitate the coupling of 2-Chloro-4-fluorobenzylzinc bromide with various electrophiles, such as aryl halides or vinyl halides.
Addition Reactions: The compound can react with carbonyl compounds under basic conditions to form secondary or tertiary alcohols.
Major Products
The major products formed from these reactions include substituted aromatic compounds and complex organic molecules that are valuable intermediates in pharmaceutical and agrochemical synthesis.
科学研究应用
Chemistry
In chemistry, 2-Chloro-4-fluorobenzylzinc bromide is used as a building block for the synthesis of complex organic molecules. Its reactivity and selectivity make it a valuable reagent in the development of new synthetic methodologies.
Biology
While its direct applications in biology are limited, the compounds synthesized using 2-Chloro-4-fluorobenzylzinc bromide can have significant biological activity. These compounds are often explored for their potential as pharmaceuticals or bioactive molecules.
Medicine
In medicinal chemistry, this organozinc reagent is used to synthesize intermediates for drug development. The presence of fluorine and chlorine atoms can enhance the pharmacokinetic properties of the resulting compounds, making them more effective as therapeutic agents.
Industry
Industrially, 2-Chloro-4-fluorobenzylzinc bromide is employed in the production of fine chemicals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in various manufacturing processes.
作用机制
The mechanism of action of 2-Chloro-4-fluorobenzylzinc bromide in chemical reactions involves the transfer of the benzyl group to an electrophilic partner. The zinc atom acts as a mediator, facilitating the nucleophilic attack on the electrophile. The presence of chlorine and fluorine atoms on the benzyl ring can influence the reactivity and selectivity of the compound, directing the formation of specific products.
相似化合物的比较
Similar Compounds
- 2-Chlorobenzylzinc bromide
- 4-Fluorobenzylzinc bromide
- 2-Bromo-4-fluorobenzylzinc bromide
Comparison
Compared to its analogs, 2-Chloro-4-fluorobenzylzinc bromide offers a unique combination of reactivity and selectivity due to the presence of both chlorine and fluorine atoms. This dual substitution pattern can enhance the compound’s performance in cross-coupling reactions, making it a preferred choice for synthesizing complex organic molecules.
属性
IUPAC Name |
bromozinc(1+);2-chloro-4-fluoro-1-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPGXMWYXBULN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
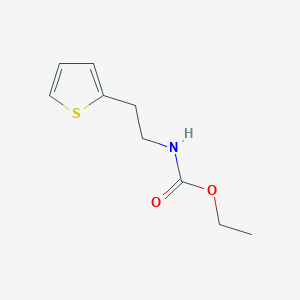
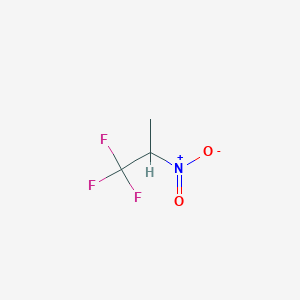
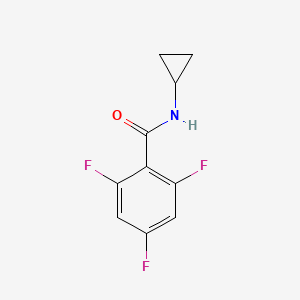
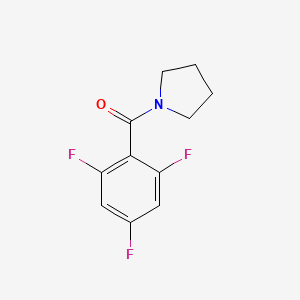
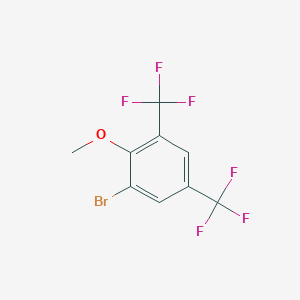
![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)
![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine](/img/structure/B6317691.png)
![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine](/img/structure/B6317703.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6317728.png)


![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)

